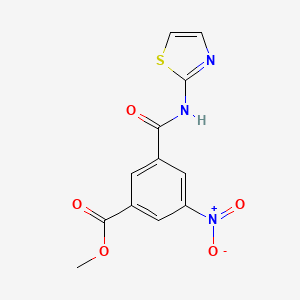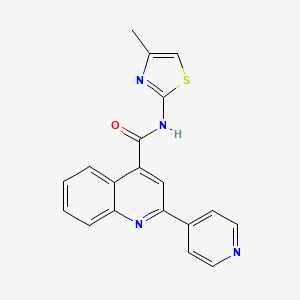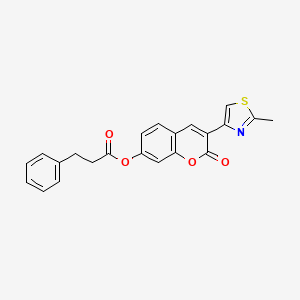![molecular formula C22H31N3O B11020117 2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11020117.png)
2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-TERT-BUTYL-1-(1H-PYRROL-1-YL)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrole ring, a cyclohexyl group, and a pyridine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-TERT-BUTYL-1-(1H-PYRROL-1-YL)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the pyrrole ring, the cyclohexyl group, and the pyridine moiety. Common synthetic routes may involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclohexyl Group Introduction: This step may involve the hydrogenation of a benzene ring or the use of cyclohexyl halides in substitution reactions.
Pyridine Moiety Addition: The pyridine ring can be introduced through various methods, including the Chichibabin synthesis or by using pyridine derivatives in coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-TERT-BUTYL-1-(1H-PYRROL-1-YL)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[4-TERT-BUTYL-1-(1H-PYRROL-1-YL)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-TERT-BUTYL-1-(1H-PYRROL-1-YL)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism will depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-TERT-BUTYL-1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETIC ACID
- 2-[4-TERT-BUTYL-1-(1H-PYRROL-1-YL)CYCLOHEXYL]METHANOL
Uniqueness
2-[4-TERT-BUTYL-1-(1H-PYRROL-1-YL)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H31N3O |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(4-tert-butyl-1-pyrrol-1-ylcyclohexyl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H31N3O/c1-21(2,3)18-9-11-22(12-10-18,25-14-6-7-15-25)16-20(26)24-17-19-8-4-5-13-23-19/h4-8,13-15,18H,9-12,16-17H2,1-3H3,(H,24,26) |
InChI Key |
JAZVRZSEOCRECT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)NCC2=CC=CC=N2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)propanamide](/img/structure/B11020038.png)
![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B11020042.png)
![N-[2-(1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11020063.png)
![N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-(furan-2-YL)-6-oxo-1,6-dihydropyridazin-1-YL]acetamide](/img/structure/B11020068.png)

![4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide](/img/structure/B11020072.png)
![4-[(4-benzylpiperidin-1-yl)carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11020077.png)
![N-[4-(acetylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B11020086.png)


![Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]-](/img/structure/B11020112.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11020119.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11020124.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11020131.png)
